molecular formula C11H15BrClN B1523474 {[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine hydrochloride CAS No. 1333825-68-5

{[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine hydrochloride

Cat. No. B1523474
M. Wt: 276.6 g/mol
InChI Key: JZIMFVAHAHDYEP-UHFFFAOYSA-N
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Description

“{[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine hydrochloride”, also known as BCMC, is an organic compound . It has the CAS Number: 1333825-68-5 . The compound is in the form of a powder .


Molecular Structure Analysis

The IUPAC name for this compound is [1-(4-bromophenyl)cyclopropyl]-N-methylmethanamine hydrochloride . The InChI code is 1S/C11H14BrN.ClH/c1-13-8-11(6-7-11)9-2-4-10(12)5-3-9;/h2-5,13H,6-8H2,1H3;1H . The molecular weight of the compound is 276.6 g/mol .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Research demonstrates the utility of similar compounds in organic synthesis, such as the synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole, showcasing their potential in creating compounds with antimicrobial and cytotoxic activities (Noolvi et al., 2014).
  • Another study focuses on the mechanistic aspects of aminium salt catalyzed cyclopropanation, providing insights into the reactions catalyzed by related bromophenyl compounds, indicating their role in understanding reaction mechanisms (Yueh & Bauld, 1997).
  • The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles is another area of application, contributing to methodologies in the enantioselective synthesis of inhibitors (Lifchits & Charette, 2008).

Material Science and Corrosion Inhibition

  • Studies on amine derivatives, including investigations on their effectiveness as corrosion inhibitors for mild steel in HCl medium, highlight the importance of such compounds in protecting materials against corrosion (Boughoues et al., 2020).

Pharmacology and Biological Activity

  • Research on the bromophenyl compound as an inhibitor of serotonin uptake into neurons points to its potential in neuropharmacology, offering insights into the development of novel therapeutic agents (Fuller et al., 1978).

Organic Synthesis and Catalysis

  • Palladium-catalyzed ring enlargement of aryl-substituted methylenecyclopropanes to cyclobutenes showcases the role of similar compounds in facilitating complex organic transformations (Shi et al., 2006).

properties

IUPAC Name

1-[1-(4-bromophenyl)cyclopropyl]-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.ClH/c1-13-8-11(6-7-11)9-2-4-10(12)5-3-9;/h2-5,13H,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIMFVAHAHDYEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1(CC1)C2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[1-(4-Bromophenyl)cyclopropyl]methyl}(methyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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